molecular formula C7H7ClINO B6292707 2-Chloro-4-iodo-3-(methoxymethyl)pyridine CAS No. 2643367-44-4

2-Chloro-4-iodo-3-(methoxymethyl)pyridine

Cat. No.: B6292707
CAS No.: 2643367-44-4
M. Wt: 283.49 g/mol
InChI Key: IRNFELHGSLVKPW-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-3-(methoxymethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7ClINO. This compound is characterized by the presence of chlorine, iodine, and a methoxymethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-(methoxymethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method includes the following steps:

    Starting Material: The process begins with a pyridine derivative that has a suitable leaving group.

    Halogenation: The pyridine derivative undergoes halogenation using reagents such as N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation and methoxymethylation steps.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-iodo-3-(methoxymethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-(methoxymethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and the methoxymethyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-iodopyridine: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    2-Chloro-3-iodopyridine: Similar structure but without the methoxymethyl group.

    4-Iodo-3-(methoxymethyl)pyridine: Lacks the chlorine atom, affecting its reactivity.

Uniqueness

2-Chloro-4-iodo-3-(methoxymethyl)pyridine is unique due to the combination of chlorine, iodine, and methoxymethyl groups on the pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and scientific research.

Properties

IUPAC Name

2-chloro-4-iodo-3-(methoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-11-4-5-6(9)2-3-10-7(5)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNFELHGSLVKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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